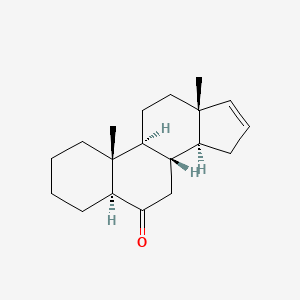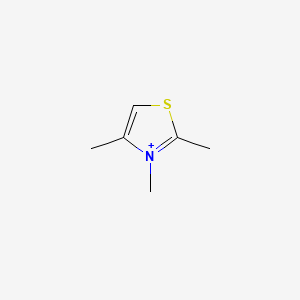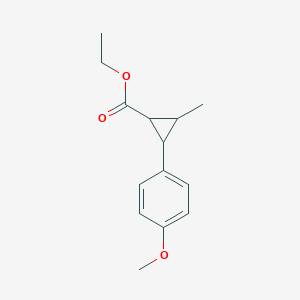![molecular formula C8H6CrO5S B14690705 Chromium, pentacarbonyl[1-(methylthio)ethylidene]- CAS No. 35797-92-3](/img/structure/B14690705.png)
Chromium, pentacarbonyl[1-(methylthio)ethylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium, pentacarbonyl[1-(methylthio)ethylidene]- is an organometallic compound with the formula C8H6CrO5S. It is a complex of chromium with five carbonyl (CO) ligands and a 1-(methylthio)ethylidene ligand. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chromium, pentacarbonyl[1-(methylthio)ethylidene]- typically involves the reaction of chromium hexacarbonyl (Cr(CO)6) with a suitable methylthio-containing reagent under controlled conditions. One common method involves the use of 1-(methylthio)ethylidene chloride in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium, pentacarbonyl[1-(methylthio)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles, such as phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while reduction can produce chromium(II) complexes. Substitution reactions can result in a variety of organometallic complexes with different ligands .
Applications De Recherche Scientifique
Chromium, pentacarbonyl[1-(methylthio)ethylidene]- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes involving metal complexes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is employed in industrial processes such as catalysis, materials science, and nanotechnology
Mécanisme D'action
The mechanism by which chromium, pentacarbonyl[1-(methylthio)ethylidene]- exerts its effects involves the interaction of its ligands with molecular targets. The carbonyl ligands can engage in π-backbonding with the chromium center, stabilizing the complex. The 1-(methylthio)ethylidene ligand can participate in various chemical interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium, pentacarbonyl(1-methoxyethylidene): Similar in structure but with a methoxy group instead of a methylthio group.
Pentacarbonyl(trimethylamine)chromium: Contains a trimethylamine ligand instead of a 1-(methylthio)ethylidene ligand.
Uniqueness
Chromium, pentacarbonyl[1-(methylthio)ethylidene]- is unique due to the presence of the 1-(methylthio)ethylidene ligand, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
35797-92-3 |
|---|---|
Formule moléculaire |
C8H6CrO5S |
Poids moléculaire |
266.19 g/mol |
Nom IUPAC |
carbon monoxide;1-methylsulfanylethylidenechromium |
InChI |
InChI=1S/C3H6S.5CO.Cr/c1-3-4-2;5*1-2;/h1-2H3;;;;;; |
Clé InChI |
GLLBZSMJNVGPSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=[Cr])SC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


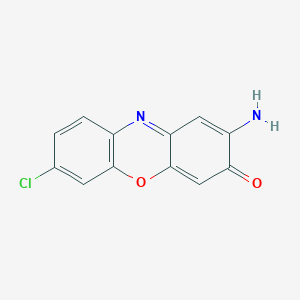
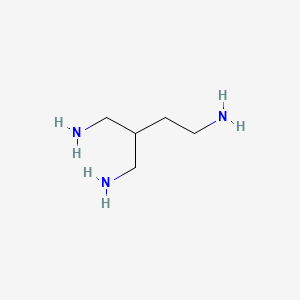
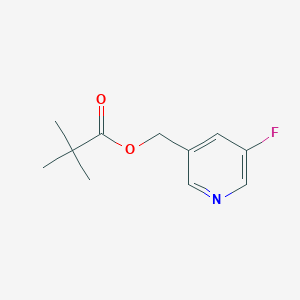
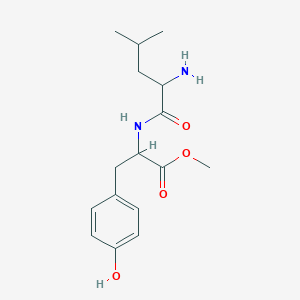
![3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14690667.png)
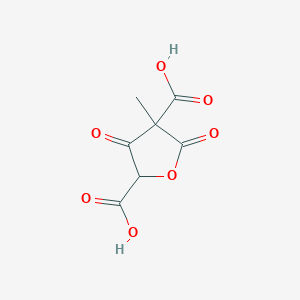
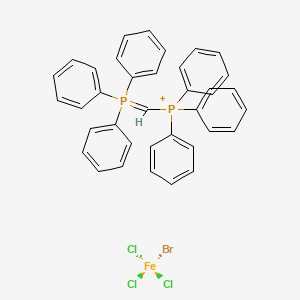
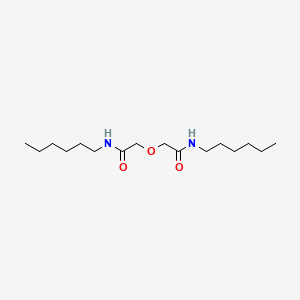
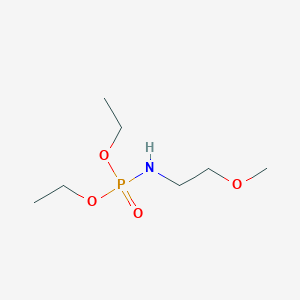
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
